(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid

Chiral Synthesis Enantioselectivity Peptidomimetic Development

(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid (CAS 198646-60-5), also known as (2S)-N-Boc-4-oxopipecolic acid, is a chiral, non-proteinogenic cyclic amino acid derivative. It features a piperidine ring bearing a Boc (tert-butoxycarbonyl) protecting group on the nitrogen, a ketone at the 4-position, and a carboxylic acid at the 2-position with defined (S)-stereochemistry.

Molecular Formula C11H16NO5-
Molecular Weight 242.25 g/mol
CAS No. 198646-60-5
Cat. No. B107517
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid
CAS198646-60-5
Molecular FormulaC11H16NO5-
Molecular Weight242.25 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)[O-]
InChIInChI=1S/C11H17NO5/c1-11(2,3)17-10(16)12-5-4-7(13)6-8(12)9(14)15/h8H,4-6H2,1-3H3,(H,14,15)/p-1/t8-/m0/s1
InChIKeyGPBCBXYUAJQMQM-QMMMGPOBSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Boc-4-oxopiperidine-2-carboxylic acid (CAS 198646-60-5): A Chiral Bifunctional Intermediate for Peptide and Pharmaceutical Synthesis


(S)-1-(tert-butoxycarbonyl)-4-oxopiperidine-2-carboxylic acid (CAS 198646-60-5), also known as (2S)-N-Boc-4-oxopipecolic acid, is a chiral, non-proteinogenic cyclic amino acid derivative [1]. It features a piperidine ring bearing a Boc (tert-butoxycarbonyl) protecting group on the nitrogen, a ketone at the 4-position, and a carboxylic acid at the 2-position with defined (S)-stereochemistry. With a molecular formula of C11H17NO5 and a molecular weight of 243.26 g/mol, it is a solid at room temperature with a melting point in the range of 121–126 °C and an optical rotation of approximately [α]22/D -18.5° to -22° (c=1 in chloroform) . This compound is primarily employed as a protected chiral building block in peptide synthesis and as a key intermediate for constructing more complex pharmaceutical candidates, particularly analgesics and anti-inflammatory agents [2].

Why Generic Substitution of (S)-1-Boc-4-oxopiperidine-2-carboxylic acid Poses a Risk to Chiral Synthesis Integrity


The scientific and procurement risk of substituting this compound generically stems from the critical interplay of its three functional features: stereochemistry, protecting group, and the 4-oxo group. The (S)-configuration is essential for generating diastereomerically pure downstream products, as the opposite (R)-enantiomer (e.g., CAS 1212176-33-4) would produce molecules with entirely different three-dimensional shapes and biological activity . Attempting to use an unprotected 4-oxopipecolic acid (free amine) or a differently protected analog (e.g., Fmoc-protected) introduces orthogonal reactivity and deprotection requirements that would necessitate complete re-validation of a synthetic route . The 4-oxo group provides a specific handle for further functionalization, such as stereoselective reduction, which is lost when using the saturated pipecolic acid analog (e.g., Boc-Pip-OH) [1]. Therefore, substitution without rigorous requalification cannot be considered an equivalent procurement strategy.

Quantitative Evidence for Selecting (S)-1-Boc-4-oxopiperidine-2-carboxylic acid Over Its Closest Analogs


Chiral Purity and Enantiomeric Excess: (S) vs. (R) Enantiomer for Asymmetric Synthesis

The procurement of the (S)-enantiomer over its (R)-counterpart (CAS 1212176-33-4) is dictated by the specific stereochemical outcome required in downstream peptidomimetics. While both are available, the (S)-isomer is essential for mimicking natural L-amino acid geometry. The optical rotation for the (S)-enantiomer is consistently reported between [α]22/D -18.5° and -22° (c=1, CHCl3) across major suppliers, providing a quantifiable identity check . Using the incorrect enantiomer would lead to an opposite absolute configuration in the final product, which can abolish target binding, as seen in the development of CDK9 kinase inhibitors where the (R)-isomer was specifically required for its target [1].

Chiral Synthesis Enantioselectivity Peptidomimetic Development

Functional Group Orthogonality: Boc-Protected Compound vs. Free Amine for Stepwise Synthesis

A direct comparison of synthetic utility is between the Boc-protected compound and its corresponding free amine, (S)-4-oxopiperidine-2-carboxylic acid hydrochloride (CAS 65060-18-6). The Boc group is stable to basic conditions and hydrogenolysis but is cleaved under acidic conditions (e.g., TFA), making it orthogonal to Fmoc-based solid-phase peptide synthesis (SPPS). In contrast, the free amine hydrochloride is only soluble in aqueous or protic solvents and would be incompatible with most coupling reagents without prior neutralization and protection, adding steps and reducing overall yield . A typical synthesis using the N-Boc methyl ester derivative achieves a stereoselective reduction to a protected cis-4-hydroxy-pipecolic acid, a transformation that would not be chemoselective with a free amine [1].

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonal Chemistry

Ketone Reactivity Advantage: 4-Oxo-Pipecolic Acid vs. Saturated Pipecolic Acid (Boc-Pip-OH) for Generating Diversity

The 4-oxo group provides a critical functional handle absent in the widely used saturated analog, (S)-1-Boc-piperidine-2-carboxylic acid (Boc-Pip-OH, CAS 26250-84-0). This ketone can be reduced diastereoselectively to yield either cis- or trans-4-hydroxy-pipecolic acid derivatives, as demonstrated by Machetti et al. (1996) who achieved stereoselective reduction of the N-Boc-4-oxopipecolic acid methyl ester [1]. This single transformation introduces a new chiral center and a hydroxyl group for further derivatization, a synthetic diversification avenue entirely unavailable with Boc-Pip-OH. This ability to convert a single building block into multiple, structurally distinct intermediates makes it a higher-value procurement item for library synthesis .

Stereoselective Reduction Conformational Restriction Diversity-Oriented Synthesis

Purity and Assay Reliability: Vendor-Supplied Specifications as a Procurement Decision Point

Procurement decisions are often made on a combination of price and guaranteed purity. A comparison of major suppliers shows that while 95% purity is common (e.g., Sigma-Aldrich, Thermo Scientific/Alfa Aesar), higher purity lots of 97% to ≥98% are available from specialist vendors like Bidepharm, AKSci, and Capot Chemical, often with HPLC verification [1]. For example, Bidepharm provides a guaranteed purity of 97% with batch-specific QC data . This 2-3% difference in purity can be significant in multi-step syntheses, where each impure step compounds to yield a significantly lower final product purity .

Quality Control Vendor Qualification Analytical Chemistry

Defined Application Scenarios for (S)-1-Boc-4-oxopiperidine-2-carboxylic acid Based on Verified Evidence


Enantioselective Synthesis of Conformationally Constrained Peptidomimetics

The compound's rigid, chiral piperidine core makes it an ideal scaffold for replacing natural amino acids like proline or pipecolic acid in peptide chains to restrict conformational flexibility and enhance metabolic stability. The (S)-stereochemistry is crucial for mimicking the natural L-configuration of proteinogenic amino acids, directly impacting the biological activity of the resulting peptidomimetics. Procuring the correct enantiomer, verified by optical rotation, is non-negotiable for this application .

Stereoselective Synthesis of 4-Hydroxy-Pipecolic Acid Derivatives via Ketone Reduction

The 4-oxo group is a latent precursor to a chiral hydroxyl group. Through stereoselective reduction, the ketone can be converted into either a cis- or trans-4-hydroxy substituent, generating new, densely functionalized chiral building blocks. This chemistry, exemplified by the work of Machetti et al. (1996) who reduced the N-Boc methyl ester derivative, is a powerful diversification strategy that is not possible with the saturated analog Boc-Pip-OH [1]. This application warrants procurement of the 4-oxo compound over its saturated counterpart.

Key Intermediate for Analgesic and Anti-inflammatory Drug Candidates

This compound is explicitly cited by multiple major chemical suppliers as an important intermediate in the synthesis of pharmaceuticals, particularly analgesics and anti-inflammatory drugs. While the specific drug candidates are often proprietary, the consistent identification of this compound for these therapeutic areas indicates its established utility in validated medicinal chemistry programs. A procurement strategy should secure a reliable, high-purity source to support these ongoing drug development efforts .

Orthogonal Building Block for Solid-Phase Peptide Synthesis (SPPS) Workflows

The acid-labile Boc protecting group is fully orthogonal to the base-labile Fmoc strategy used in most SPPS. This allows for the direct, seamless incorporation of this building block into a growing peptide chain on resin without the need for additional protection/deprotection steps. This is in stark contrast to using the free amine hydrochloride salt, which would require neutralization and re-protection. Selecting this pre-protected compound simplifies workflow, reduces cycle time, and minimizes product loss on resin .

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